3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-[4-(PROPAN-2-YL)PHENYL]THIOUREA
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Overview
Description
3-[(7-Chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, a thiourea group, and an isopropyl-substituted phenyl group. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea typically involves the reaction of 7-chloroquinoline-4-amine with 4-isopropylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(7-Chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea derivatives are used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3-[(7-Chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Medicine: Studied for its anticancer properties, particularly against prostate cancer cells.
Mechanism of Action
The mechanism of action of 3-[(7-chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea involves its interaction with biological targets such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme crystallization in the malaria parasite, thereby causing toxic accumulation of heme. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group.
Quinacrine: Another antimalarial compound with a similar quinoline core.
Uniqueness
3-[(7-Chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with various biological targets, making it a versatile compound for drug development .
Properties
IUPAC Name |
1-[(7-chloroquinolin-4-yl)amino]-3-(4-propan-2-ylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c1-12(2)13-3-6-15(7-4-13)22-19(25)24-23-17-9-10-21-18-11-14(20)5-8-16(17)18/h3-12H,1-2H3,(H,21,23)(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRFWSWKDXKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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